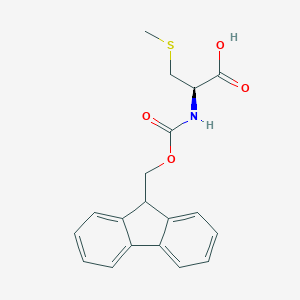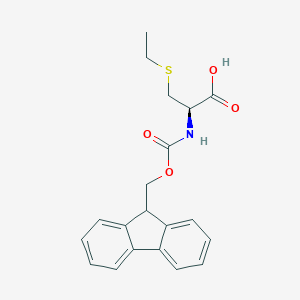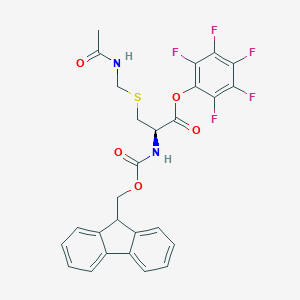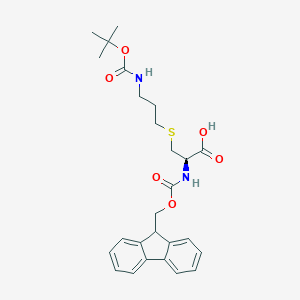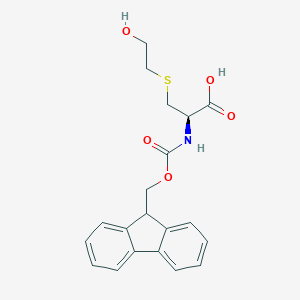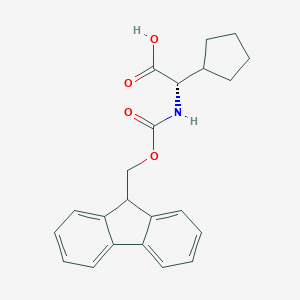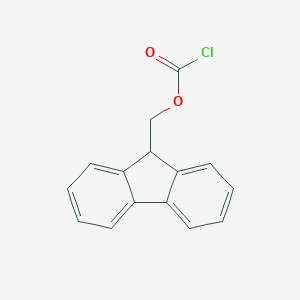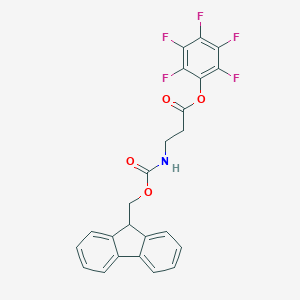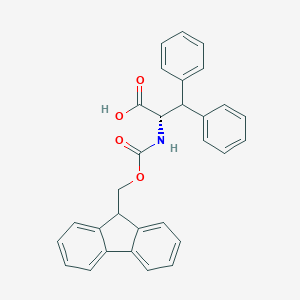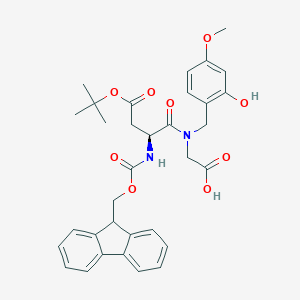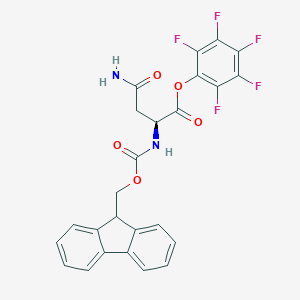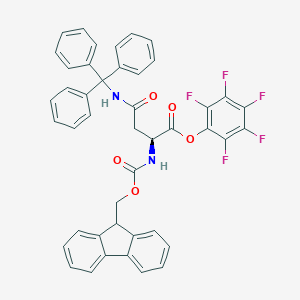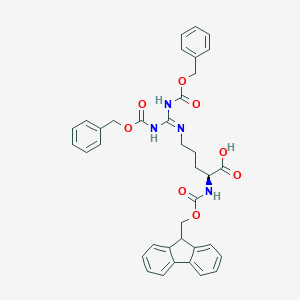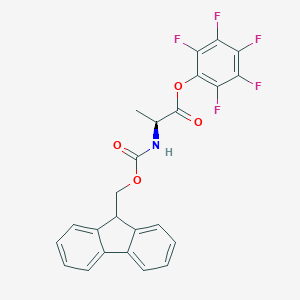
Fmoc-Ala-OPfp
Overview
Description
N-9-Fluorenylmethyloxycarbonyl-L-alanine pentafluorophenyl ester: (Fmoc-Ala-OPfp) is a derivative of L-alanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, and a pentafluorophenyl ester group, which enhances its reactivity in peptide coupling reactions .
Mechanism of Action
Target of Action
Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid residues that are being coupled in the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound acts as an activated ester, facilitating the coupling of alanine amino-acid residues during Fmoc SPPS . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed by a base, usually piperidine , allowing the amino group to participate in the formation of peptide bonds.
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the peptide synthesis pathway. In this process, this compound enables the formation of peptide bonds, which link amino acids together to form peptides or proteins . The use of this compound allows for the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .
Result of Action
The result of this compound’s action is the successful coupling of alanine amino-acid residues during peptide synthesis . This contributes to the formation of the desired peptide or protein.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction temperature can affect the rate of peptide bond formation. Additionally, the pH of the reaction environment is crucial as the removal of the Fmoc group requires a basic environment . The compound is typically stored at a temperature between 15-25°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Ala-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during these reactions. In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The compound influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in peptide synthesis. The Fmoc group is rapidly removed by a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Ala-OPfp can be synthesized through the reaction of N-9-fluorenylmethyloxycarbonyl-L-alanine (Fmoc-Ala-OH) with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Fmoc-Ala-OH+Pfp+DCC→this compound+dicyclohexylurea (DCU)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-OPfp primarily undergoes nucleophilic substitution reactions, where the pentafluorophenyl ester group is replaced by a nucleophile. This reaction is commonly used in peptide synthesis to form peptide bonds.
Common Reagents and Conditions:
Nucleophiles: Amines (e.g., amino acids, peptides)
Solvents: Dichloromethane (DCM), dimethylformamide (DMF)
Conditions: Room temperature, sometimes with the addition of a base like triethylamine (TEA) to facilitate the reaction
Major Products: The major product of the reaction between this compound and an amine is the corresponding peptide bond, with pentafluorophenol as a byproduct .
Scientific Research Applications
Chemistry: Fmoc-Ala-OPfp is widely used in solid-phase peptide synthesis (SPPS) due to its high reactivity and the ease of removal of the Fmoc protecting group. It allows for the sequential addition of amino acids to build peptides and proteins.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays. It is also used in the development of peptide-based drugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also employed in the production of peptide-based materials for various applications .
Comparison with Similar Compounds
- N-9-Fluorenylmethyloxycarbonyl-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp)
- N-9-Fluorenylmethyloxycarbonyl-L-lysine (Boc)-pentafluorophenyl ester (Fmoc-Lys(Boc)-OPfp)
Uniqueness: Fmoc-Ala-OPfp is unique due to its specific use in the synthesis of peptides containing L-alanine. The presence of the pentafluorophenyl ester group enhances its reactivity, making it a valuable reagent in peptide synthesis. Compared to other Fmoc-protected amino acid esters, this compound offers specific advantages in terms of reactivity and ease of handling .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453673 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-86-8 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


